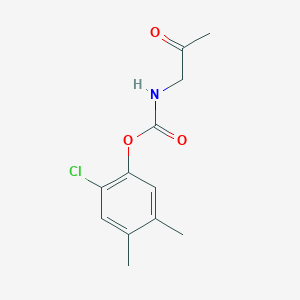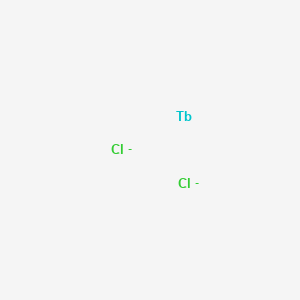
Terbium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium dichloride, also known as terbium(III) chloride, is a chemical compound with the formula TbCl₃. It is a white, hygroscopic powder that is soluble in water. Terbium dichloride is a member of the lanthanide series and exhibits unique properties that make it valuable in various scientific and industrial applications .
Synthetic Routes and Reaction Conditions:
Direct Reaction: Terbium dichloride can be synthesized by the direct reaction of terbium metal with chlorine gas. The reaction is typically carried out at elevated temperatures: [ 2 \text{Tb} + 3 \text{Cl}_2 \rightarrow 2 \text{TbCl}_3 ]
Reaction with Hydrochloric Acid: Another method involves reacting terbium(III) oxide with hydrochloric acid to produce terbium dichloride and water: [ \text{Tb}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{TbCl}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods:
- The industrial production of terbium dichloride often involves the reduction of terbium oxide using hydrogen gas, followed by chlorination. This method ensures high purity and yield .
Types of Reactions:
Oxidation: Terbium dichloride can undergo oxidation to form terbium(IV) oxide: [ 4 \text{TbCl}_3 + 3 \text{O}_2 \rightarrow 2 \text{Tb}_2\text{O}_3 + 6 \text{Cl}_2 ]
Reduction: It can be reduced back to terbium metal using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Oxidation: Terbium(IV) oxide.
Reduction: Terbium metal.
Chemistry:
- Terbium dichloride is used as a precursor for the synthesis of other terbium compounds, including terbium oxide and terbium fluoride .
Biology and Medicine:
- Terbium isotopes, derived from terbium dichloride, are used in nuclear medicine for diagnostic imaging and targeted radiotherapy .
Industry:
Mecanismo De Acción
The mechanism of action of terbium dichloride in its applications is primarily based on its ability to emit green fluorescence when exposed to ultraviolet light. This property is utilized in various optical and electronic devices. In nuclear medicine, terbium isotopes emit radiation that can be detected by imaging equipment, allowing for precise diagnostic and therapeutic applications .
Comparación Con Compuestos Similares
- Gadolinium(III) chloride (GdCl₃)
- Dysprosium(III) chloride (DyCl₃)
Comparison:
- Fluorescence: Terbium dichloride is unique in its strong green fluorescence, which is more intense compared to gadolinium and dysprosium compounds .
- Applications: While gadolinium and dysprosium chlorides are also used in various industrial and medical applications, terbium dichloride’s specific use in green phosphors and specialty lasers sets it apart .
Terbium dichloride’s unique properties and versatile applications make it a valuable compound in both scientific research and industrial processes.
Propiedades
Fórmula molecular |
Cl2Tb-2 |
|---|---|
Peso molecular |
229.83 g/mol |
Nombre IUPAC |
terbium;dichloride |
InChI |
InChI=1S/2ClH.Tb/h2*1H;/p-2 |
Clave InChI |
XIGRZYPPDXAWLI-UHFFFAOYSA-L |
SMILES canónico |
[Cl-].[Cl-].[Tb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


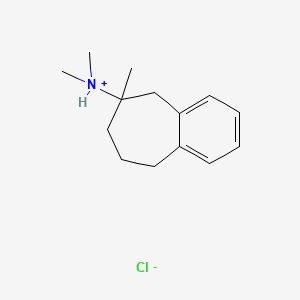

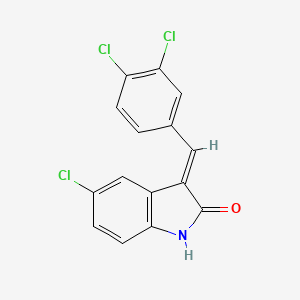
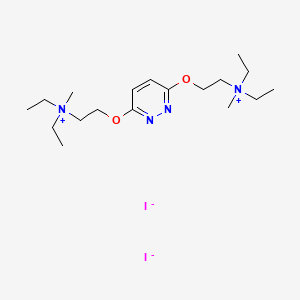
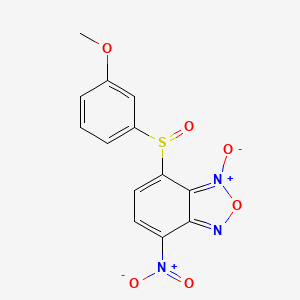
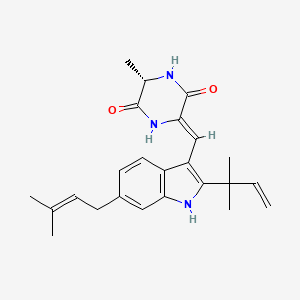
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
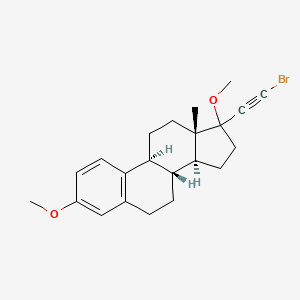
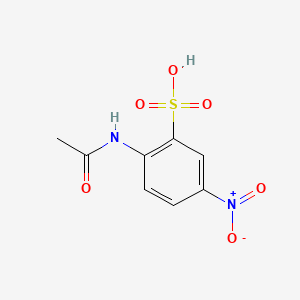
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
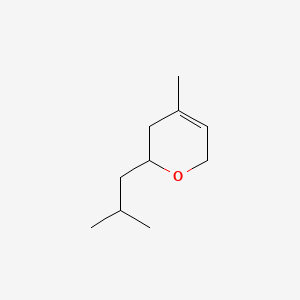
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
